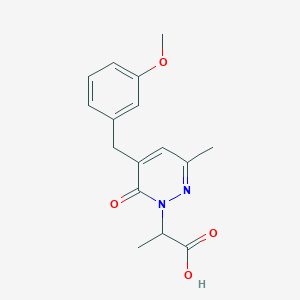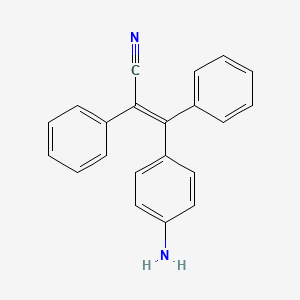
2-Bromo-4-fluoro-6-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxybenzaldehyde typically involves the bromination and fluorination of 6-methoxybenzaldehyde. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The compound is then purified through crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted benzaldehydes.
- Oxidation reactions yield 2-Bromo-4-fluoro-6-methoxybenzoic acid.
- Reduction reactions yield 2-Bromo-4-fluoro-6-methoxybenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-6-methoxybenzaldehyde is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and binding affinity of the compound to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-fluoro-4-methoxybenzaldehyde
- 4-Bromo-2-fluoro-6-methoxybenzaldehyde
Comparison: 2-Bromo-4-fluoro-6-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C8H6BrFO2 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 |
InChI-Schlüssel |
KVQJVHPZVYQYIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)


![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)

![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)

![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)



